3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline

Sirtuin Inhibition Medicinal Chemistry Epigenetics

This compound is a critical intermediate for SIRT2 inhibitor and S-DABO antiviral development. Its 3-aniline substitution is essential for target engagement; positional isomers compromise SAR. Procure for reproducible hit-to-lead optimization and impurity profiling.

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
CAS No. 387358-42-1
Cat. No. B1302028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
CAS387358-42-1
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC2=CC=CC(=C2)N)C
InChIInChI=1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3
InChIKeyTYFZVTWRRJPDKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1) for Research and Procurement?


3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1), also referred to as 2-[(3-aminophenyl)thio]-4,6-dimethylpyrimidine, is a heterocyclic building block from the class of pyrimidine thioethers . It features an aniline moiety linked via a sulfur atom to a 4,6-dimethylpyrimidine ring . This structural scaffold is a key intermediate in the synthesis of various biologically active compounds, including S-DABO antivirals and other molecules explored for anticancer and neuropsychiatric applications [1]. Its primary role in a procurement context is as a versatile precursor for medicinal chemistry optimization programs and as a reference standard .

Why Generic Substitution Fails: The Procurement-Scientific Case for Specific 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline


Substituting 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline with a generic 'pyrimidine thioether' or even a positional isomer like the para-aniline analog is not scientifically sound and carries high risk. As demonstrated in SIRT2 inhibitor development, the exact positioning of the sulfur-linked aniline group (e.g., 3- vs. 4-substitution) dictates the molecule's ability to engage with specific protein pockets and influence the 'selectivity pocket' conformation [1]. In the class of pyrimidine thioether antidepressants, minor structural modifications led to vastly different in vivo efficacy and toxicity profiles [2]. Therefore, this specific compound's value lies in its defined, consistent structure which serves as a non-negotiable anchor point for reproducible structure-activity relationship (SAR) exploration and impurity profiling. Using an unverified substitute compromises the integrity of a chemical series, invalidates SAR models, and can introduce uncharacterized impurities into a synthetic or analytical workflow.

Quantitative Differentiation of 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline vs. Key Comparators


SIRT2 Inhibitory Potency: A Case Study in Structural Necessity vs. Optimized Analogs

The target compound serves as the core scaffold for more advanced SIRT2 inhibitors. While the unmodified compound's specific IC50 is not consistently reported in the primary literature (with one unreliable commercial source claiming 42 nM) , its optimized derivative, compound 28e, exhibits an IC50 of 42 nM against SIRT2 [1]. This provides a class-level inference: the scaffold is essential for potent activity, but the molecule itself is an intermediate. The key differentiation is that this specific aniline intermediate provides the crucial vector for further functionalization (e.g., to N-phenylacetamides) to achieve low nanomolar potency, a property not shared by non-aniline or para-substituted analogs.

Sirtuin Inhibition Medicinal Chemistry Epigenetics

Positional Isomerism: The 3-Aniline vs. 4-Aniline Functional Divergence

A clear and commercially relevant differentiation exists between the target compound (3-substituted aniline) and its direct positional isomer, 4-[(4,6-dimethylpyrimidin-2-yl)thio]aniline. The para-isomer is a known post-emergent herbicide with demonstrated efficacy against various grasses and broadleaf weeds . The target meta-isomer is not characterized for herbicidal activity but is instead positioned in pharmaceutical and specialty chemical research . This functional divergence highlights that a simple shift in the substitution pattern on the aniline ring results in a profound change in application and biological target profile.

Herbicide Discovery Agrochemical Intermediate Structure-Activity Relationship

Aniline Handle: Superior Synthetic Utility vs. Non-Aniline Pyrimidine Thioethers

Compared to other pyrimidine thioethers, such as 4,6-dimethyl-2-(methylthio)pyrimidine, the target compound possesses a reactive primary aromatic amine (-NH2) group . This 'aniline handle' is a cornerstone of medicinal chemistry, enabling a vast array of well-established downstream reactions like amide bond formation, sulfonamide synthesis, diazotization, and reductive amination . This provides a quantifiable advantage in synthetic versatility over simple alkylthio analogs, which lack this functional group and are thus limited in their derivatization potential. The aniline group is directly responsible for the compound's utility in generating structurally diverse libraries.

Synthetic Chemistry Building Block Medicinal Chemistry

Role as a Designated Impurity Reference Standard vs. General Building Block

A specific, verifiable procurement use case is the compound's designation as an 'impurity reference standard' . This differentiates it from a general research chemical or building block. An impurity standard requires rigorous analytical characterization and a defined purity profile, which is a quantifiable and auditable property. While the target compound's specific parent drug is not detailed in public sources, its listing in vendor catalogs explicitly for this purpose provides a tangible procurement justification not shared by all structural analogs. Its use ensures the accurate identification and quantification of potential process-related impurities, which is a regulatory requirement in pharmaceutical development.

Analytical Chemistry Quality Control Reference Standard

Best-Fit Research and Industrial Application Scenarios for Procuring 3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline


Lead Optimization in Sirtuin 2 (SIRT2) Inhibitor Programs

This is the most compelling application scenario supported by the literature. The compound's core scaffold is foundational for developing potent and selective SIRT2 inhibitors [1]. Medicinal chemists should procure this compound to use it as a starting material for synthesizing focused libraries of N-phenylacetamide and other derivatives. The goal is to explore the chemical space around the aniline moiety to improve upon the 42 nM potency and selectivity profile of known leads like compound 28e [1]. This compound is not an end-product but a critical, non-substitutable intermediate for hit-to-lead and lead optimization campaigns in oncology and neurology.

Synthesis of S-DABO Antiviral Intermediates and Analogs

Pyrimidine thioethers are recognized as key intermediates in the synthesis of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) antivirals [2]. Procuring this specific compound allows research groups to follow established synthetic routes to these classes of molecules, particularly those exploring modifications on the N-phenyl portion. The presence of the 3-aniline group provides a synthetic advantage over simpler thioethers, enabling the introduction of further diversity elements onto the core scaffold, which is crucial for structure-activity relationship (SAR) studies against viral targets like HIV-1 reverse transcriptase [2].

Analytical Reference Standard for Pharmaceutical Impurity Profiling

In a quality control or analytical chemistry setting, this compound has a clearly defined role as an impurity reference standard . It should be procured to develop and validate HPLC, LC-MS, or GC methods for quantifying trace impurities in Active Pharmaceutical Ingredients (APIs) or intermediates that share this core structure. The value proposition here is not biological activity, but rather the compound's well-defined identity and purity, which are essential for accurate analytical quantification and regulatory compliance in pharmaceutical manufacturing .

Exploring CNS-Active Pyrimidine Thioethers with Favorable Safety Margins

The broader class of pyrimidine thioethers has shown antidepressant, anxiolytic, performance-enhancing, and nootropic properties in vivo, with some members (e.g., 5c, 5f) exhibiting lower acute toxicity than the clinical comparator Fluoxetine [2]. Researchers investigating this chemical space should consider this compound as a versatile starting point for generating new analogs. While the target compound itself lacks these data, its structure makes it a logical and synthetically accessible precursor for exploring this promising class of CNS agents, allowing for modifications aimed at optimizing both efficacy and safety profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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